1-Chloro-2-nitropropane
CAS No.: 2425-66-3
Cat. No.: VC18419091
Molecular Formula: C3H6ClNO2
Molecular Weight: 123.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2425-66-3 |
---|---|
Molecular Formula | C3H6ClNO2 |
Molecular Weight | 123.54 g/mol |
IUPAC Name | 1-chloro-2-nitropropane |
Standard InChI | InChI=1S/C3H6ClNO2/c1-3(2-4)5(6)7/h3H,2H2,1H3 |
Standard InChI Key | FPJNQQRSBJPGHM-UHFFFAOYSA-N |
Canonical SMILES | CC(CCl)[N+](=O)[O-] |
Introduction
Chemical Identification and Structural Properties
1-Chloro-2-nitropropane is a nitroalkane derivative featuring a chlorine atom at the first carbon and a nitro group (-NO) at the second carbon of a propane backbone. Its molecular weight is 123.538 g/mol, with a density of 1.204 g/cm . The compound exhibits a boiling point of 175.2°C at standard atmospheric pressure and a flash point of 59.8°C, indicating moderate flammability . The exact mass, determined via mass spectrometry, is 123.009 g/mol, while its polar surface area (PSA) of 45.82 Ų suggests moderate polarity .
Table 1: Key Physical Properties of 1-Chloro-2-Nitropropane
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 123.538 g/mol |
Density | 1.204 g/cm³ |
Boiling Point | 175.2°C (760 mmHg) |
Flash Point | 59.8°C |
Vapour Pressure | 1.16 mmHg (25°C) |
Refractive Index | 1.435 |
The compound’s stability is influenced by its nitro and chloro functional groups, which may participate in redox or substitution reactions under specific conditions . Its vapour pressure of 1.16 mmHg at 25°C suggests moderate volatility, necessitating precautions during handling to avoid inhalation exposure.
Synthesis and Industrial Production
The synthesis of 1-chloro-2-nitropropane typically involves nitration and chlorination steps. A notable method, reported by Theilacker and Wendtland, employs phosphorus pentachloride () as a chlorinating agent . This reaction proceeds under controlled conditions to yield the target compound, though the exact yield remains unspecified in available literature .
Table 2: Synthesis Conditions for 1-Chloro-2-Nitropropane
Reagent | Conditions | Reference |
---|---|---|
Phosphorus pentachloride | Ambient temperature, solvent-free | Theilacker (1950) |
Alternative routes may involve nitropropane precursors, though these methods are less documented. The scarcity of synthetic data underscores the need for further research into optimizing production protocols.
Chemical Reactivity and Functional Behavior
The reactivity of 1-chloro-2-nitropropane is governed by its nitro and chloro substituents. The nitro group imparts strong electron-withdrawing effects, rendering the adjacent carbon susceptible to nucleophilic attack. Meanwhile, the chlorine atom may participate in elimination or substitution reactions, particularly under basic conditions.
Health Hazards and Toxicological Profile
Chronic Exposure and Carcinogenicity
Prolonged exposure to nitroalkanes is associated with systemic toxicity. In a 2-year rodent study, 1-chloro-2-propanol (a structurally related chlorinated alcohol) induced pancreatic degeneration and hepatic vacuolization at doses exceeding 100 mg/kg . While this compound differs functionally from 1-chloro-2-nitropropane, the findings highlight the potential organotoxicity of chlorinated hydrocarbons.
Industrial Applications and Regulatory Status
1-Chloro-2-nitropropane is primarily utilized as a chemical intermediate in the production of specialty polymers and agrochemicals. Its role in synthesizing propylene oxide derivatives is of particular interest, given the widespread use of these compounds in polyurethane manufacturing .
Regulatory frameworks for nitroalkanes remain stringent. The Occupational Safety and Health Administration (OSHA) mandates that worker exposure to 2-NP—a related compound—be minimized to the “lowest feasible level” . Although 1-chloro-2-nitropropane lacks specific guidelines, adherence to protocols for nitroalkanes is prudent.
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